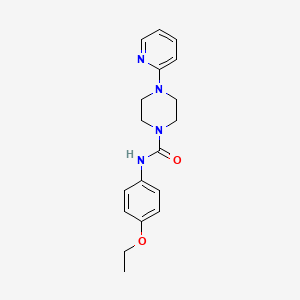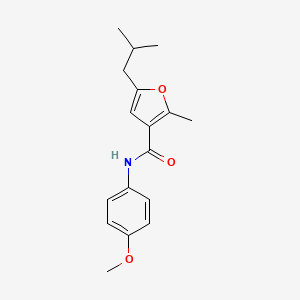
5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide, also known as IBF, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptor CB1 and has been widely used in scientific research to understand the mechanism of action of cannabinoids and their effects on the body.
作用机制
5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide acts as a potent agonist of the CB1 receptor, which is located in the central nervous system and is responsible for the psychoactive effects of cannabinoids. It binds to the CB1 receptor with high affinity and activates the signaling pathways that lead to the release of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, induce hypothermia, and produce sedative and anxiolytic effects. It has also been shown to affect the cardiovascular system, the immune system, and the reproductive system.
实验室实验的优点和局限性
5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide has several advantages for lab experiments. It is a potent and selective agonist of the CB1 receptor, which makes it a useful tool for studying the function of the endocannabinoid system. It is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments.
However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life and can be rapidly metabolized, which can make it difficult to interpret the results of experiments. It can also produce side effects such as hypothermia and sedation, which can confound the interpretation of behavioral experiments.
未来方向
There are several future directions for research on 5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide and cannabinoids in general. One area of research is to investigate the potential therapeutic applications of cannabinoids in the treatment of pain, anxiety, and addiction. Another area of research is to understand the role of the endocannabinoid system in the regulation of mood, cognition, and behavior. Finally, there is a need for further research to develop more selective and potent agonists and antagonists of the cannabinoid receptors, which could have important implications for the development of new drugs for a range of medical conditions.
Conclusion
In conclusion, this compound is a potent agonist of the CB1 receptor that has been widely used in scientific research to study the effects of cannabinoids on the body. It has several advantages for lab experiments, but also has some limitations that need to be taken into account. Future research on this compound and cannabinoids in general could lead to important discoveries about the role of the endocannabinoid system in health and disease.
合成方法
The synthesis of 5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide involves the reaction of 4-methoxybenzaldehyde with isobutylamine to form the Schiff's base, which is then reduced with sodium borohydride to obtain the final product. The purity and yield of this compound can be improved by recrystallization and column chromatography.
科学研究应用
5-isobutyl-N-(4-methoxyphenyl)-2-methyl-3-furamide has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been used to investigate the role of the endocannabinoid system in pain, anxiety, and addiction. It has also been used to study the pharmacological properties of cannabinoids and their potential therapeutic applications.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11(2)9-15-10-16(12(3)21-15)17(19)18-13-5-7-14(20-4)8-6-13/h5-8,10-11H,9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHXOJIXONGJSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CC(C)C)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-ethyl-N-[1-(4-ethylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5344927.png)
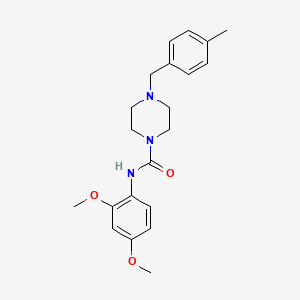
![2-[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-isopropylacetamide](/img/structure/B5344938.png)
![5-bromo-N-(1-{[(4-nitrophenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-2-furamide](/img/structure/B5344942.png)
![7-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-methyl-4(3H)-quinazolinone](/img/structure/B5344946.png)
![5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344958.png)
![N-[4-(acetylamino)benzyl]-2-(1-phthalazinylthio)acetamide](/img/structure/B5344962.png)
![N-[1-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5344972.png)
![2-[2-(3-bromo-4-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5344976.png)
![(1-{[3-(4-chlorophenyl)piperidin-1-yl]carbonyl}cyclopropyl)amine](/img/structure/B5344980.png)
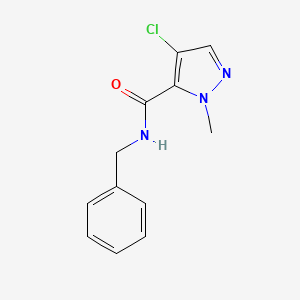
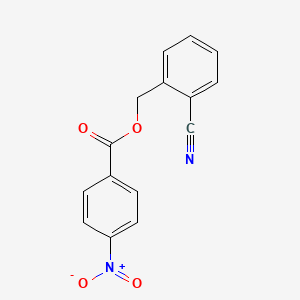
![1-{[(4-fluorobenzyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5345012.png)
